Anthra[2,3-a]coronene
Overview
Description
Anthra[2,3-a]coronene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₃₆H₁₈. It is composed of multiple fused aromatic rings, making it a highly conjugated and stable molecule. This compound is of significant interest in various fields of research due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anthra[2,3-a]coronene typically involves the cyclization of precursor molecules under specific conditions. One common method is the acid-mediated cyclization of electron-rich vinyl ethers, which allows for the formation of fused aromatic structures . This method is advantageous due to its efficiency and the ability to introduce carbon-carbon double bonds at challenging positions.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of mechanochemical liquid-assisted grinding (LAG) can be applied. This method involves the grinding of precursor materials in the presence of a liquid to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Anthra[2,3-a]coronene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into its hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products: The major products formed from these reactions include oxygenated derivatives, hydrogenated forms, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anthra[2,3-a]coronene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Anthra[2,3-a]coronene exerts its effects is primarily through its interaction with nucleic acids and proteins. Its planar aromatic structure allows it to intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication .
Comparison with Similar Compounds
Coronene (C₂₄H₁₂): A smaller PAH with fewer aromatic rings.
Circumcoronene (C₄₈H₂₀): A larger PAH with more extensive conjugation.
Benzo[a]coronene (C₂₈H₁₄): Another PAH with a different arrangement of aromatic rings.
Uniqueness: Anthra[2,3-a]coronene is unique due to its specific arrangement of aromatic rings, which imparts distinct electronic and photophysical properties. Its larger size compared to coronene allows for more extensive π-conjugation, while its specific ring structure differentiates it from circumcoronene and benzo[a]coronene .
Properties
IUPAC Name |
decacyclo[26.6.2.02,15.04,13.06,11.016,33.019,32.022,31.025,30.029,34]hexatriaconta-1(34),2,4,6,8,10,12,14,16(33),17,19(32),20,22(31),23,25(30),26,28,35-octadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18/c1-2-4-24-16-26-18-30-28-14-12-22-10-8-20-6-5-19-7-9-21-11-13-27(29(30)17-25(26)15-23(24)3-1)35-33(21)31(19)32(20)34(22)36(28)35/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJKLMDIDWGEPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C5=C6C7=C(C=CC8=C7C9=C(C=C8)C=CC7=C9C6=C(C4=CC3=CC2=C1)C=C7)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348322 | |
Record name | Anthra[2,3-a]coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5869-17-0 | |
Record name | Anthra[2,3-a]coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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